molecular formula C13H16FN3O B2496770 1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2193367-11-0

1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B2496770
CAS RN: 2193367-11-0
M. Wt: 249.289
InChI Key: MPZKGBZPKLKUIR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and diazepane rings would give the molecule a certain degree of rigidity, while the C=C double bond would introduce an area of unsaturation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the pyridine ring, the fluorine atom, and the diazepane ring. The pyridine ring is electron-deficient and can act as a weak base, while the fluorine atom is highly electronegative and can influence the electronic distribution within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially influence its solubility in polar solvents .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds in a safe manner, following appropriate safety protocols .

properties

IUPAC Name

1-[4-(5-fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-2-13(18)17-5-3-4-16(6-7-17)12-8-11(14)9-15-10-12/h2,8-10H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZKGBZPKLKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

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